Ethyl 4-(1-oxoisoindolin-2-yl)benzoate
Overview
Description
Scientific Research Applications
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative of Ethyl 4-(1-oxoisoindolin-2-yl)benzoate, has been explored for its antiplatelet activity. It's a non-peptide antagonist of the protease-activated receptor 4 (PAR4) and plays a significant role in inhibiting platelet aggregation, ATP release, and P-selectin expression, making it a potential candidate for novel antiplatelet drugs (Chen et al., 2008).
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate antimicrobial properties. Compounds synthesized from it have been tested for antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora & Moradia, 2007).
Structural and Chemical Analysis
The chemical structure of derivatives has been analyzed through methods like X-ray crystallography. Such analyses provide insights into the molecular structure and potential applications in various fields, including material science and pharmacology (Manolov, Morgenstern & Hegetschweiler, 2012).
Hormone Activity Modulation
Compounds like ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, synthesized from this compound, have shown anti-juvenile hormone activities. These are crucial for studying the hormonal processes in insects, offering insights into insect physiology and potential pest control strategies (Yamada et al., 2016).
Properties
IUPAC Name |
ethyl 4-(3-oxo-1H-isoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)12-7-9-14(10-8-12)18-11-13-5-3-4-6-15(13)16(18)19/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWISIBCGLKQCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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